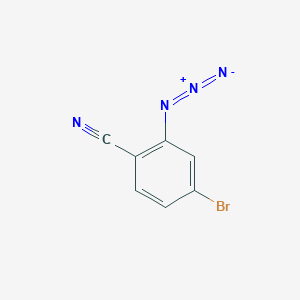

2-Azido-4-bromobenzonitrile

Description

Properties

Molecular Formula |

C7H3BrN4 |

|---|---|

Molecular Weight |

223.03 g/mol |

IUPAC Name |

2-azido-4-bromobenzonitrile |

InChI |

InChI=1S/C7H3BrN4/c8-6-2-1-5(4-9)7(3-6)11-12-10/h1-3H |

InChI Key |

IYVJFEHZDYUJNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=[N+]=[N-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromobenzonitrile typically involves the introduction of azido and bromo groups onto a benzonitrile core. One common method is the nucleophilic substitution reaction where 4-bromobenzonitrile is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-4-bromobenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, leading to the formation of triazoles.

Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).

Cycloaddition: Copper(I) catalysts, heat.

Reduction: LiAlH4, palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction of the azido group.

Scientific Research Applications

2-Azido-4-bromobenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of heterocycles like triazoles.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-4-bromobenzonitrile largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas in the process. These reactions often involve the formation and breaking of covalent bonds, facilitated by catalysts or reducing agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Azido-4-bromobenzonitrile, a comparison with structurally related benzonitrile derivatives is provided below. Key differences in reactivity, stability, and applications are highlighted.

Structural Analogues and Reactivity

(R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile (CAS: Not specified, Catalog of Rare Chemicals, 2017) Structure: Features an epoxide (oxirane) methoxy group at the 2-position instead of an azide. Reactivity: The epoxide enables ring-opening reactions (e.g., nucleophilic attack by amines or thiols), contrasting with the azide’s click chemistry utility. Applications: Epoxides are key intermediates in synthesizing chiral ligands or polymers .

4-Bromo-2-nitrobenzonitrile Structure: Substitutes the azido group with a nitro (-NO₂) group. Reactivity: Nitro groups are electron-withdrawing, enhancing electrophilic substitution at the 4-bromo position. However, nitro reduction (to -NH₂) is required for further functionalization, unlike the direct azide-alkyne coupling. Stability: Nitro compounds are generally more thermally stable than azides, which may decompose explosively under shock or heat.

2-Azido-4-chlorobenzonitrile

- Structure : Replaces bromine with chlorine at the 4-position.

- Reactivity : Chlorine’s lower leaving-group ability compared to bromine reduces efficiency in cross-coupling reactions. However, the azido group’s click reactivity remains unchanged.

- Cost : Chlorinated derivatives are often cheaper but less reactive in metal-catalyzed couplings.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity |

|---|---|---|---|---|

| This compound | ~237.0 (estimated) | 85–90 (decomp.) | Moderate (DMF, DMSO) | Suzuki coupling, CuAAC |

| (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile | ~255.1 | 72–75 | High (THF, acetone) | Epoxide ring-opening, Suzuki coupling |

| 4-Bromo-2-nitrobenzonitrile | ~227.0 | 120–123 | Low (ethanol, chloroform) | Electrophilic substitution, nitro reduction |

| 2-Azido-4-chlorobenzonitrile | ~192.5 | 78–81 (decomp.) | Moderate (acetonitrile) | Stille coupling, CuAAC |

Note: Data are illustrative; actual values may vary based on experimental conditions.

Biological Activity

2-Azido-4-bromobenzonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C7H4BrN3, features a bromine atom and an azide functional group attached to a benzene ring. Its structure can be represented as follows:

The presence of the azide group contributes to its reactivity, making it a valuable intermediate in various chemical reactions, including click chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving the bromination of benzonitrile followed by azidation. One effective approach is the use of sodium azide in conjunction with a suitable halogen source, which facilitates the introduction of the azide group.

Key Reaction Steps:

- Bromination : The starting material, benzonitrile, is brominated using bromine or a brominating agent.

- Azidation : The resulting 4-bromobenzonitrile is treated with sodium azide to yield this compound.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the context of drug discovery and development.

Antimicrobial Activity

Studies have shown that compounds containing azide groups can exhibit antimicrobial properties. The azide moiety is known for its ability to participate in bioorthogonal reactions, which can be leveraged for targeted drug delivery systems.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antimicrobial activity | |

| Related azides | Varied antimicrobial effects |

Enzyme Inhibition

Inhibitory studies on cytochrome P450 enzymes have revealed that certain derivatives of brominated compounds can modulate enzyme activity. While specific data on this compound is limited, related compounds have shown promising results in enhancing enzyme stability and reducing inhibitory effects on CYP450 isozymes .

Case Studies

- CYP450 Interaction : A study assessed the interaction of various azide-containing compounds with CYP450 enzymes, noting that structural modifications could enhance or diminish their activity against these critical metabolic enzymes .

- Anticancer Potential : Research into similar azide derivatives has suggested potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Basic Question

- IR Spectroscopy : The azide group (-N₃) shows a distinct absorption band near 2100–2200 cm⁻¹, while the nitrile (-C≡N) appears at ~2230 cm⁻¹. Compare with reference spectra (e.g., NIST databases) to confirm functional groups .

- NMR : ¹H NMR (CDCl₃) resolves aromatic protons (δ 7.2–8.0 ppm, coupling patterns for substituent positions). ¹³C NMR identifies nitrile (δ ~115 ppm) and bromine-induced deshielding effects .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. The molecular ion [M+H]⁺ should match the theoretical mass (C₇H₄BrN₄: 243.96 g/mol).

What safety protocols are essential when handling this compound in the lab?

Basic Question

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during bulk handling .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of azide vapors, which are toxic and potentially explosive .

- First Aid : In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dry place away from reducing agents or metals to prevent unintended reactions .

How does the azide group in this compound influence its reactivity in click chemistry applications?

Advanced Question

The azide group enables Huisgen 1,3-dipolar cycloaddition with alkynes (Cu-catalyzed "click" reactions), forming stable triazole linkages. Key considerations:

- Catalyst efficiency : Cu(I) sources (e.g., CuBr) accelerate reaction rates, but excess catalyst can degrade the nitrile group. Optimize molar ratios (1:1.2 azide:alkyne) .

- Solvent selection : Use DMF or THF for solubility, but avoid protic solvents that may hydrolyze the nitrile.

- Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR to confirm triazole formation (~2100 cm⁻¹ azide peak disappearance) .

What mechanistic insights explain competing substitution pathways in this compound derivatives?

Advanced Question

The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the azide group can act as a leaving group under specific conditions. Competing pathways depend on:

- Electrophilicity : Electron-withdrawing nitrile groups activate the ring for SNAr at the 4-position.

- Reagent choice : Pd-catalyzed cross-coupling (e.g., Suzuki) selectively replaces bromine with aryl/heteroaryl groups, whereas Staudinger reactions target the azide .

- Controlled conditions : Use DFT calculations to predict regioselectivity and optimize reaction parameters (e.g., temperature, base strength) .

How can structural modifications of this compound enhance its utility in drug discovery?

Advanced Question

- Bioisosteric replacement : Substitute bromine with trifluoromethyl (-CF₃) to improve metabolic stability while retaining halogen bonding capabilities .

- Prodrug design : Convert the nitrile to a carbamate or amide to enhance bioavailability. Monitor cytotoxicity via MTT assays .

- Targeted delivery : Conjugate triazole-linked moieties (e.g., folate ligands) for selective tumor targeting. Validate using SPR or fluorescence polarization assays .

How should researchers resolve contradictions in spectral data for this compound?

Advanced Question

Discrepancies in NMR or IR spectra often arise from impurities or tautomerism. Strategies include:

- Multi-technique validation : Cross-check with HRMS and X-ray crystallography (if crystalline) .

- Computational modeling : Compare experimental IR peaks with DFT-simulated spectra (e.g., Gaussian 09) to identify anomalies .

- Batch analysis : Test multiple synthetic batches to distinguish inherent variability from systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.